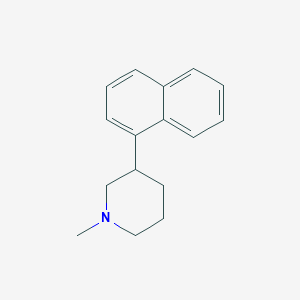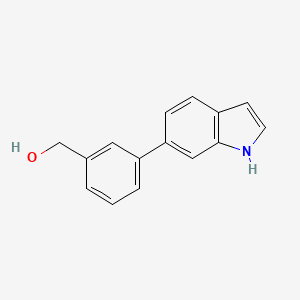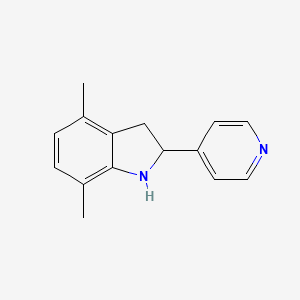
1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3S and a molecular weight of 222.22 g/mol . This compound is characterized by its quinazoline core structure, which is a bicyclic system consisting of fused benzene and pyrimidine rings. The presence of both oxo and thioxo groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid can be synthesized through a multi-component reaction involving urea (or thiourea), an aldehyde, and a 1,3-dicarbonyl compound . The reaction is typically carried out in the presence of a catalyst such as zinc chloride (ZnCl2) in ethanol at elevated temperatures (around 70°C). This method is known for its operational simplicity, mild conditions, and high atom economy.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and thioxo positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl and thiol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antitubercular, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, its ability to form hydrogen bonds and interact with various functional groups in biological molecules contributes to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with a similar bicyclic core but lacking the oxo and thioxo groups.
Quinazoline: The parent compound of the quinazoline family, which lacks the tetrahydro and thioxo functionalities.
Thioxopyrimidine: Another related compound with a thioxo group but differing in the ring structure and substitution pattern.
Uniqueness
1,2,3,4-Tetrahydro-4-oxo-2-thioxoquinazoline-6-carboxylic acid is unique due to the presence of both oxo and thioxo groups, which confer distinct reactivity and biological activity
Properties
CAS No. |
34330-02-4 |
|---|---|
Molecular Formula |
C9H6N2O3S |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
4-oxo-2-sulfanylidene-1H-quinazoline-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3S/c12-7-5-3-4(8(13)14)1-2-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) |
InChI Key |
JUEVRDXLTGJBSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Fluoro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880277.png)
![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B11880282.png)




![2'-Chloro-4'-methyl-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11880325.png)
![4-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11880329.png)
![6-Bromo-3-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11880339.png)
![Imidazo[1,2-a]pyridine-3-acetic acid, 6-chloro-2,3-dihydro-2-oxo-](/img/structure/B11880345.png)

